Propanoic acid, 2-(1-naphthalenyloxy)-

Description

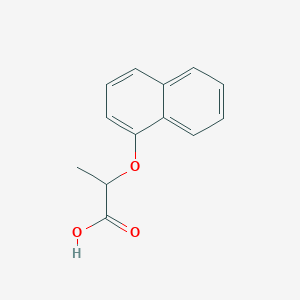

Propanoic acid, 2-(1-naphthalenyloxy)- (IUPAC: 2-(naphthalen-1-yloxy)propanoic acid) is a carboxylic acid derivative featuring a naphthalene ring substituted via an ether linkage at the 1-position of the naphthalene and the 2-position of the propanoic acid backbone. The compound’s structure suggests utility in pharmaceutical or material science contexts, particularly due to the aromatic naphthalene group’s capacity for π-π interactions and the carboxylic acid’s role in hydrogen bonding .

Properties

IUPAC Name |

2-naphthalen-1-yloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-9(13(14)15)16-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAVXDDWEGVLRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884520 | |

| Record name | Propanoic acid, 2-(1-naphthalenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13949-67-2 | |

| Record name | 2-(1-Naphthalenyloxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13949-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Naphthyloxy)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013949672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13949-67-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-(1-naphthalenyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-(1-naphthalenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(naphthalen-1-yloxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-NAPHTHYLOXY)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W99RR6EEZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

The primary target of 2-(naphthalen-1-yloxy)propanoic acid is the Transient receptor potential melastatin 4 (TRPM4) . TRPM4 is a calcium-activated non-selective cation channel, which is considered to be a potential target for cancer and other human diseases.

Mode of Action

2-(naphthalen-1-yloxy)propanoic acid and its derivatives are designed and synthesized as new TRPM4 inhibitors . By inhibiting TRPM4, these compounds can regulate the influx of cations, particularly calcium, into the cells. This regulation can affect various cellular processes, including cell proliferation and apoptosis.

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as ethanol, chloroform, and dichloromethane, but insoluble in water. This solubility profile may influence its absorption and distribution within the body.

Result of Action

One of the most promising compounds of 2-(naphthalen-1-yloxy)propanoic acid derivatives, known as 7d (ZX08903), has shown promising antiproliferative activity against prostate cancer cell lines. It suppresses colony formation and the expression of androgen receptor (AR) protein in prostate cancer cells. Furthermore, it can induce cell apoptosis in prostate cancer cells in a concentration-dependent manner.

Action Environment

The action, efficacy, and stability of 2-(naphthalen-1-yloxy)propanoic acid can be influenced by various environmental factors. Furthermore, it should be stored under normal conditions and handled properly to avoid ingestion, inhalation, or skin contact. When in contact with strong oxidizing agents, it may react violently, leading to fire or explosion.

Biological Activity

Propanoic acid, 2-(1-naphthalenyloxy)-, also known as (2S)-2-(naphthalen-1-yloxy)propanoic acid, is an organic compound characterized by the presence of a naphthalene ring linked to a propanoic acid moiety. This compound has garnered interest due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article delves into the biological activity of this compound, supported by various studies and data.

Chemical Structure

The chemical structure of Propanoic acid, 2-(1-naphthalenyloxy)- can be represented as follows:

The biological activity of Propanoic acid, 2-(1-naphthalenyloxy)- is believed to involve several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activities.

- DNA Intercalation : The naphthalene ring can intercalate with DNA, potentially affecting gene expression and cellular processes.

- Hydrogen Bonding : The propanoic acid component can engage in hydrogen bonding and electrostatic interactions, influencing binding affinity and specificity.

Anti-inflammatory Properties

Research indicates that Propanoic acid, 2-(1-naphthalenyloxy)- exhibits significant anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. For instance:

- Study Findings : A study demonstrated that treatment with this compound reduced levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of Propanoic acid, 2-(1-naphthalenyloxy)- have also been explored. It has shown effectiveness against various bacterial strains:

- In vitro Testing : In a series of tests against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity .

Case Study 1: Anti-inflammatory Effects

A controlled experiment evaluated the anti-inflammatory effects of Propanoic acid, 2-(1-naphthalenyloxy)- in a murine model of acute inflammation. Mice were treated with varying doses of the compound prior to LPS injection. Results indicated:

| Dose (mg/kg) | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |

|---|---|---|

| 0 | 150 ± 10 | 200 ± 15 |

| 10 | 90 ± 8 | 120 ± 10 |

| 50 | 50 ± 5 | 70 ± 5 |

This data supports the compound's role in reducing inflammatory markers significantly compared to the control group .

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, Propanoic acid, 2-(1-naphthalenyloxy)- was tested against Staphylococcus aureus and Escherichia coli. The results were as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

These findings indicate that while the compound is more effective against Staphylococcus aureus, it still retains some activity against E. coli .

Scientific Research Applications

Chemistry

In the field of organic chemistry, propanoic acid, 2-(1-naphthalenyloxy)- serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions including oxidation, reduction, and electrophilic aromatic substitution. This versatility makes it valuable in developing new compounds with desired properties.

Biology

Research has indicated that propanoic acid, 2-(1-naphthalenyloxy)- exhibits potential biological activities , particularly:

- Anti-inflammatory Properties : Studies suggest that this compound can modulate inflammatory pathways, making it a candidate for therapeutic applications in chronic inflammatory conditions.

- Antimicrobial Activity : Preliminary investigations have shown promise in its ability to combat certain microbial infections.

Medicine

Due to its structural similarity to other bioactive compounds, propanoic acid, 2-(1-naphthalenyloxy)- is explored as a potential drug candidate . Its interactions with biological targets like enzymes and receptors could lead to novel therapeutic agents .

Pharmacological Effects

Research has highlighted several pharmacological properties of propanoic acid, 2-(1-naphthalenyloxy)-:

- Hypolipidemic Effects : Derivatives of this compound have demonstrated significant reductions in serum levels of total cholesterol and triglycerides while increasing high-density lipoproteins (HDLs). In studies involving hyperlipidemic rat models, specific derivatives were found to be more effective than established drugs like gemfibrozil .

Case Study: Hypolipidemic Activity

A notable study evaluated the hypolipidemic activity of various derivatives of propanoic acid, 2-(1-naphthalenyloxy)- in a hyperlipidemic rat model. The results are summarized below:

| Compound | Total Cholesterol Reduction | Triglycerides Reduction | LDL Reduction | HDL Increase |

|---|---|---|---|---|

| Gemfibrozil | Reference | Reference | Reference | Reference |

| Mercaptotriazole | Significant | Significant | Significant | Significant |

| 1,3,4-Oxadiazole | High | Moderate | High | Moderate |

| Hydroxypyrazoline | Moderate | Moderate | Low | High |

These findings indicate that structural modifications can enhance the hypolipidemic properties of the compound.

Industrial Applications

In industry, propanoic acid, 2-(1-naphthalenyloxy)- is utilized in the production of specialty chemicals and materials . Its unique chemical properties make it suitable for applications in formulations requiring specific reactivity or stability characteristics .

Comparison with Similar Compounds

Positional Isomers: 2-(2-Naphthalenyloxy)propanoic Acid Derivatives

- CAS 30406-75-8: Propanoic acid, 2-(2-naphthalenyloxy)-, methyl ester (C₁₄H₁₄O₃) differs in the naphthalene substitution (2-position vs. 1-position). The 2-naphthalenyloxy group may confer distinct electronic properties due to differences in resonance stabilization. For example, methyl esters of such isomers are intermediates in synthesizing anti-inflammatory agents or agrochemicals .

- CAS 10470-82-3: 2-(2-Naphthalenyloxy)propanoic acid (C₁₃H₁₂O₃) shares the same backbone but substitutes the naphthalene at the 2-position. This positional isomerism likely affects solubility and melting points, though experimental data are absent .

Functional Group Modifications

- Carboxylic Acid Replacements: Sulfonic/Phosphonic Acid Derivatives (Compounds 7–11 in ): Replacing the carboxylic acid with sulfonic (compound 7) or phosphonic acid (compound 8) groups reduces binding affinity to GPR44 (Ki > 2400 nM vs. <100 nM for carboxylic acids). This highlights the critical role of the carboxylic acid in receptor interactions . Methyl Substitutions (Compounds 10–11 in ): Methyl groups at the propanoic acid’s β-position lower steric hindrance but may reduce polarity, impacting pharmacokinetics .

Stereochemical Variations

- Enantiomeric Effects: demonstrates stereoselectivity in PPARγ binding for α-trifluoroethoxy propanoic acid derivatives. The (S)-enantiomer (SB-219994) exhibits 770-fold higher affinity than the (R)-enantiomer, suggesting that the chirality of 2-(1-naphthalenyloxy)propanoic acid could significantly influence biological activity .

Naphthalene-Substituted Propanoic Acid Derivatives

- CAS 7476-24-6: 2-Ethoxy-2-(naphthalen-1-yl)propanoic acid (C₁₅H₁₆O₃) introduces an ethoxy group at the 2-position, increasing hydrophobicity (XLogP = 3.2) compared to the unsubstituted parent compound. This modification enhances membrane permeability but may reduce aqueous solubility .

- CAS 16563-41-0: Propanoic acid, 3-(1-naphthalenyloxy)- (C₁₃H₁₂O₃) shifts the ether linkage to the 3-position, altering the molecule’s conformational flexibility. Such positional changes can affect intermolecular interactions in drug-receptor binding .

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Substituents | LogP (Calculated) | PSA (Ų) |

|---|---|---|---|---|---|---|

| 2-(1-Naphthalenyloxy)propanoic acid | N/A | C₁₃H₁₂O₃ | 216.24 | 1-Naphthalenyloxy, COOH | ~2.5* | 46.53 |

| 2-(2-Naphthalenyloxy)propanoic acid | 10470-82-3 | C₁₃H₁₂O₃ | 216.24 | 2-Naphthalenyloxy, COOH | ~2.5* | 46.53 |

| 3-(1-Naphthalenyloxy)propanoic acid | 16563-41-0 | C₁₃H₁₂O₃ | 216.24 | 1-Naphthalenyloxy, COOH (3-position) | ~2.5* | 46.53 |

| 2-Ethoxy-2-(1-naphthalenyl)propanoic acid | 7476-24-6 | C₁₅H₁₆O₃ | 244.29 | Ethoxy, 1-Naphthalenyl | 3.2 | 46.53 |

*Estimated based on analogs.

Preparation Methods

Base-Catalyzed Etherification

The core synthesis involves a nucleophilic substitution reaction between 2-naphthol and a propanoic acid derivative. A representative method from patent KR910001998B1 employs 2-bromopropanoic acid as the electrophile, reacting with 2-naphthol in the presence of an alkali metal base. The reaction proceeds under anhydrous conditions in solvents such as toluene or tetrahydrofuran (THF), with potassium hydroxide (KOH) or sodium hydroxide (NaOH) facilitating deprotonation of the naphthol.

Reaction Mechanism :

-

Deprotonation of 2-naphthol by the base forms a naphthoxide ion.

-

Nucleophilic attack on the α-carbon of 2-bromopropanoic acid displaces the bromide ion.

-

Acidic workup yields the free carboxylic acid.

Optimized Conditions :

Table 1: Comparative Reaction Conditions for Nucleophilic Substitution

Optical Resolution for Enantiomeric Purification

Chiral Resolving Agents

The racemic mixture of 2-(1-naphthalenyloxy)propanoic acid requires resolution to isolate the pharmacologically active (S)-enantiomer. Patent KR860001547B1 details the use of N-methyl-D-glucamine as a chiral resolving agent. The process involves:

-

Forming diastereomeric salts by reacting the racemic acid with N-methyl-D-glucamine in a toluene/methanol solvent.

-

Selective crystallization of the (S)-enantiomer salt at 55°C.

-

Acidic liberation of the free (S)-acid using HCl or H₂SO₄.

Key Advantages :

-

Solvent Ratio : Toluene/methanol (3:1 to 4:1) optimizes salt solubility differences.

-

Seeding : Introduction of preformed (S)-salt crystals accelerates crystallization.

Industrial-Scale Synthesis

Continuous Flow Reactors

Large-scale production adopts continuous flow systems to enhance reproducibility and reduce byproducts. Reactants are pumped through temperature-controlled modules, ensuring consistent mixing and heat dissipation. Post-reaction purification involves:

-

Crystallization : Ethyl acetate/hexane mixtures precipitate the crude product.

-

Chromatography : Silica gel columns remove residual 2-naphthol and brominated impurities.

Yield Optimization :

-

Temperature Gradients : Gradual cooling from 65°C to 25°C minimizes impurity incorporation.

-

Catalyst Recycling : Base catalysts (e.g., KOH) are recovered via aqueous extraction and reused.

Comparative Analysis of Methods

Efficiency vs. Stereochemical Control

Table 2: Method Trade-offs

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 85–92% | Racemic | High |

| Optical Resolution | 70–75% | >99% ee | Moderate |

| Industrial Synthesis | 80–85% | 98% | Very High |

Q & A

Q. What occupational health protocols are recommended for handling 2-(1-naphthalenyloxy)propanoic acid in lab settings?

- Exposure Control :

- Ventilation : Use fume hoods during synthesis to limit aerosol exposure .

- PPE : Nitrile gloves and safety goggles. Monitor air samples per OSHA standards (29 CFR 1910.1020) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.